molecular formula C34H30N4O4 B3744339 1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE CAS No. 90176-79-7

1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE

Cat. No.: B3744339
CAS No.: 90176-79-7
M. Wt: 558.6 g/mol
InChI Key: UHHJABHVRGEDFX-UHFFFAOYSA-N
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Description

1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE is a complex organic compound characterized by its unique structure, which includes multiple benzoyl groups and a decahydro-diazino-pyrazine core

Preparation Methods

The synthesis of 1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the decahydro-diazino-pyrazine core, followed by the introduction of benzoyl groups through acylation reactions. Common reagents used in these reactions include benzoyl chloride and various catalysts to facilitate the acylation process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of benzoyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where benzoyl groups are replaced by other functional groups. Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, altering their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,4,5,8-TETRABENZOYL-DECAHYDRO-[1,4]DIAZINO[2,3-B]PYRAZINE can be compared with other similar compounds, such as:

    1,4,5,8-TETRANITRO-1,4,5,8-TETRAAZADECALIN: Known for its use in explosives and propellants.

    1,3,4-THIADIAZOLE DERIVATIVES: Studied for their antimicrobial and anticancer properties.

    TETRAHYDROBENZO[4,5]THIENO[2,3-D]PYRIMIDINE DERIVATIVES: Investigated for their potential as epidermal growth factor receptor inhibitors. The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from these similar compounds.

Properties

IUPAC Name

phenyl-(1,4,5-tribenzoyl-2,3,4a,6,7,8a-hexahydropyrazino[2,3-b]pyrazin-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N4O4/c39-31(25-13-5-1-6-14-25)35-21-22-37(33(41)27-17-9-3-10-18-27)30-29(35)36(32(40)26-15-7-2-8-16-26)23-24-38(30)34(42)28-19-11-4-12-20-28/h1-20,29-30H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHJABHVRGEDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2C(N1C(=O)C3=CC=CC=C3)N(CCN2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362522
Record name Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90176-79-7
Record name Pyrazino[2,3-b]pyrazine, 1,4,5,8-tetrabenzoyldecahydro-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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